molecular formula C19H19N5O2S B5343661 N-[4-[(6-morpholin-4-ylpyridazin-3-yl)amino]phenyl]thiophene-2-carboxamide

N-[4-[(6-morpholin-4-ylpyridazin-3-yl)amino]phenyl]thiophene-2-carboxamide

Cat. No.: B5343661
M. Wt: 381.5 g/mol
InChI Key: BZHLTPYMAOHCPD-UHFFFAOYSA-N
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Description

N-[4-[(6-morpholin-4-ylpyridazin-3-yl)amino]phenyl]thiophene-2-carboxamide is a complex organic compound that has garnered significant interest in the scientific community due to its unique structural properties and potential applications in various fields. This compound features a morpholine ring, a pyridazine ring, and a thiophene ring, making it a versatile molecule for research and industrial applications.

Properties

IUPAC Name

N-[4-[(6-morpholin-4-ylpyridazin-3-yl)amino]phenyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N5O2S/c25-19(16-2-1-13-27-16)21-15-5-3-14(4-6-15)20-17-7-8-18(23-22-17)24-9-11-26-12-10-24/h1-8,13H,9-12H2,(H,20,22)(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZHLTPYMAOHCPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NN=C(C=C2)NC3=CC=C(C=C3)NC(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-[(6-morpholin-4-ylpyridazin-3-yl)amino]phenyl]thiophene-2-carboxamide typically involves multi-step organic synthesis techniques. One common method includes the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid with a halogenated aromatic compound in the presence of a palladium catalyst .

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors to ensure consistent quality and yield. The use of automated synthesis machines can also streamline the production process, reducing the time and cost associated with manual synthesis.

Chemical Reactions Analysis

Types of Reactions

N-[4-[(6-morpholin-4-ylpyridazin-3-yl)amino]phenyl]thiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

N-[4-[(6-morpholin-4-ylpyridazin-3-yl)amino]phenyl]thiophene-2-carboxamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-[4-[(6-morpholin-4-ylpyridazin-3-yl)amino]phenyl]thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular signaling pathways. The exact mechanism can vary depending on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-[(6-morpholin-4-ylpyridazin-3-yl)amino]phenyl]thiophene-2-carboxamide is unique due to its combination of a morpholine ring, a pyridazine ring, and a thiophene ring. This unique structure allows it to interact with a wide range of molecular targets, making it a versatile compound for research and industrial applications.

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